molecular formula C15H12N2O B458950 2-(3-Methylphenyl)quinazolin-4-ol CAS No. 18818-40-1

2-(3-Methylphenyl)quinazolin-4-ol

Cat. No.: B458950
CAS No.: 18818-40-1
M. Wt: 236.27g/mol
InChI Key: HGMYBXXEFAWWSC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinazolin-4-ol is a chemical compound of significant interest in medicinal chemistry and biochemical research, belonging to the quinazolinone family. This family of compounds is widely investigated for its potent biological activities, particularly as inhibitors of key cellular enzymes. While specific data on this exact analogue is limited, closely related molecules, such as 2-methylquinazolin-4-ol, are established as potent competitive inhibitors of poly(ADP-ribose) synthetase (or PARP), with a reported Ki value of 1.1 μM . This mechanism is a major target in areas such as cancer research and the study of DNA repair pathways. Furthermore, related quinazolinones have demonstrated inhibitory activity against mammalian aspartate transcarbamylase (ATCase), a crucial enzyme in pyrimidine biosynthesis, with an IC50 of 0.20 mM . The presence of the meta-methylphenyl substituent at the 2-position of the quinazolinone scaffold is a key structural feature that may influence the compound's binding affinity, selectivity, and physicochemical properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. Research into similar compounds involves visible-light-mediated synthetic routes, highlighting the ongoing innovation in their preparation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block or a reference standard in developing novel enzyme inhibitors and probing complex biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYBXXEFAWWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322617
Record name 2-(3-methylphenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18818-40-1
Record name 2-(3-methylphenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 3 Methylphenyl Quinazolin 4 Ol and Analogous Quinazolinone Structures

Established Synthetic Pathways to the Quinazolin-4-one Nucleus

Traditional methods for the construction of the quinazolin-4-one ring system have been well-documented and remain valuable tools in organic synthesis. These pathways often involve the formation of the pyrimidine (B1678525) portion of the fused heterocyclic system through cyclization reactions.

Cyclocondensation Reactions of Anthranilic Acid Derivatives

The most common and historically significant approach to quinazolin-4-one synthesis is the cyclocondensation of anthranilic acid or its derivatives with a suitable one-carbon synthon. The Niementowski quinazoline (B50416) synthesis, first reported in 1895, involves the reaction of anthranilic acid with amides. wikipedia.org A simple and straightforward conversion to 4(3H)-quinazolinones can be achieved by heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures, a reaction that proceeds through an o-amidobenzamide intermediate with the elimination of water. omicsonline.org

This fundamental transformation has been adapted and modified over the years. For instance, 2-substituted quinazolin-4(3H)-ones can be prepared by the condensation of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of an oxidant like NaOCl in ethanol. derpharmachemica.com This one-pot approach provides a versatile route to various 2-aryl and 2-alkyl quinazolinones.

The reaction of anthranilic acid derivatives with various reagents can lead to the desired quinazolinone core. For example, the reaction of 2-aminobenzamide (B116534) with aldehydes and a subsequent oxidation step is a common strategy. derpharmachemica.com Furthermore, the use of catalysts such as iron(III) chloride can facilitate the cyclization, often leading to improved yields and milder reaction conditions. wikipedia.orgarabjchem.org

Table 1: Examples of Cyclocondensation Reactions for Quinazolin-4-one Synthesis
Starting MaterialsReagents and ConditionsProductYieldReference
Anthranilic acid, FormamideHeat, 120 °C4(3H)-QuinazolinoneHigh omicsonline.org
Isatoic anhydride, Benzaldehyde, Ammonium acetateNaOCl, Ethanol, 80-85°C2-Phenylquinazolin-4(3H)-one84.6% derpharmachemica.com
Isatoic anhydride, p-Tolualdehyde, Ammonium acetateNaOCl, Ethanol, 80-85°C2-(p-Tolyl)quinazolin-4(3H)-one83.2% derpharmachemica.com
2-Aminobenzamide, Benzyl alcoholt-BuONa, O₂, 120°C, 24h2-Phenylquinazolin-4(3H)-oneup to 84% dntb.gov.ua
o-Aminobenzoic acid, FormamideFeCl₃ (5 mol%), DMF, 130°C, 6hQuinazolin-4-one80-85% arabjchem.org

Ring-Closing Reactions

Ring-closing reactions represent another important strategy for the synthesis of the quinazolinone nucleus. These methods often start with a pre-formed o-substituted aniline (B41778) that already contains the necessary components for the pyrimidine ring. A highly utilized method involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with an appropriate amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. semanticscholar.org

Expedited and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. ccspublishing.org.cnacs.orgresearchgate.netresearchgate.netacs.org The Niementowski synthesis of 4(3H)-quinazolinones has been significantly improved by the use of microwave irradiation, which can enhance reaction rates and yields. arabjchem.org For instance, the synthesis of 2-aryl-quinazolin-4(3H)-ones can be achieved in a one-pot reaction by the oxidative heterocyclization of 2-aminobenzamide with aldehydes under microwave irradiation in the presence of potassium permanganate. ccspublishing.org.cn

Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. For example, the neat three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation provides a rapid, solvent-free route to fluorinated 2,3-disubstituted quinazolin-4(3H)-ones.

Table 2: Microwave-Assisted Synthesis of Quinazolin-4-ones
Starting MaterialsReagents and ConditionsProductYieldReference
2-Aminobenzamide, AldehydesKMnO₄, Dimethylacetamide, Microwave2-Aryl-quinazolin-4(3H)-onesHigh ccspublishing.org.cn
Isatoic anhydride, Amine, OrthoesterMicrowave, 140°C, 20-30 min2,3-Disubstituted quinazolin-4(3H)-onesExcellent rsc.org
Anthranilic acid, Formic acid, AmineMicrowaveSubstituted Quinazolin-4(3H)-ones- acs.org
Quinazolin-4-one, Aryl iodidesPd-catalyst, Cu-assistance, Microwave2-Arylquinazolin-4-ones- acs.org

Ultrasound-Promoted Synthesis

Ultrasonic irradiation is another green chemistry technique that can accelerate chemical reactions. nih.govmdpi.comnih.gov Ultrasound-promoted synthesis often leads to higher yields, shorter reaction times, and easier work-up procedures. The synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones has been successfully achieved by the one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation in the absence of a solvent. nih.gov

In some cases, ultrasound-assisted synthesis has been shown to be more effective than microwave irradiation. For the synthesis of 2-functionalized 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides, ultrasound-based methodology provided better yields for all examples compared to the microwave-assisted process. nih.gov

Table 3: Ultrasound-Promoted Synthesis of Quinazolin-4-ones
Starting MaterialsReagents and ConditionsProductYieldReference
Anthranilic acid, Acetic anhydride, Primary aminesUltrasound, Solvent-free3-Substituted 2-methyl quinazoline-4(3H)-onesExcellent nih.gov
Anthranilic acids, IsothiocyanatesCholine chloride:urea (1:2) DES, Ultrasound, 80°C, 60 minSubstituted 2-mercaptoquinazolin-4(3H)-ones16-76% mdpi.com
2-Aminobenzonitrile, Acyl chloridesYb(OTf)₃, Ultrasound2-Functionalized 4(3H)-quinazolinesGood to Excellent nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, without the need for isolation of intermediates. rsc.orgrsc.orgbenthamdirect.comresearchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

A variety of MCRs have been developed for the synthesis of quinazolin-4-ones. For example, 2,3-disubstituted quinazolin-4(3H)-ones can be synthesized in excellent yields through a three-component reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions, either by conventional heating or microwave irradiation. rsc.org The use of imidazole (B134444) hydrochloride as a Brønsted acid promoter has also been reported for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and DMF derivatives in a multicomponent fashion. rsc.orgbenthamdirect.com

Table 4: One-Pot Multicomponent Synthesis of Quinazolin-4-ones
Starting MaterialsReagents and ConditionsProductYieldReference
Isatoic anhydride, Amine, OrthoesterHeat, 120°C, 5h or Microwave, 140°C, 20-30 min2,3-Disubstituted quinazolin-4(3H)-onesExcellent rsc.org
o-Aminobenzoic acid, DMF derivativesImidazole hydrochloride2,3-Disubstituted-4(3H)-quinazolinonesLow to Moderate rsc.orgbenthamdirect.com
Isatoic anhydride, Aldehyde, Ammonium acetateNaOCl, Ethanol, 80-85°C2-Substituted Quinazolin-4(3H)-onesGood to Excellent derpharmachemica.com

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone in modern organic synthesis, providing powerful tools for constructing complex heterocyclic scaffolds like quinazolinones. chim.it Various metals, including palladium, ruthenium, copper, and iron, have been successfully utilized to catalyze the formation of the 2-arylquinazolinone core through different reaction pathways. chim.it

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for synthesizing 2-substituted quinazolin-4(3H)-ones. One prominent strategy involves a cascade reaction starting from readily available o-nitrobenzamides and alcohols. nih.govresearchgate.net This process, catalyzed by complexes like Pd(dppf)Cl₂, proceeds through alcohol oxidation, nitro group reduction, condensation, and subsequent dehydrogenation, all without the need for external oxidizing or reducing agents. nih.govresearchgate.net A variety of functional groups on both the benzamide (B126) and alcohol components are well-tolerated, leading to moderate to high yields of the desired quinazolinones. nih.gov

Another powerful palladium-catalyzed method is the direct C-H arylation of a pre-formed quinazolin-4-one ring. organic-chemistry.orgacs.org Microwave-assisted direct arylation with aryl iodides, often with copper co-catalysis, provides a simple and efficient route to 2-arylquinazolin-4-one backbones. organic-chemistry.orgacs.org Additionally, three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide (like tert-butyl isocyanide) can efficiently construct the quinazolinone scaffold via a palladium-catalyzed isocyanide insertion/cyclization sequence. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinazolinones

Starting MaterialsCatalyst SystemKey FeaturesProduct TypeReference
o-Nitrobenzamide, AlcoholsPd(dppf)Cl₂One-pot hydrogen transfer cascade; no external oxidants/reductants needed.2-Substituted Quinazolin-4(3H)-ones nih.govresearchgate.net
Quinazolin-4-one, Aryl IodidesPalladium/CopperMicrowave-assisted direct C-H arylation.2-Arylquinazolin-4-ones organic-chemistry.orgacs.org
2-Aminobenzamide, Aryl Halides, IsocyanidePalladium CatalystThree-component isocyanide insertion/cyclization.2,3-Disubstituted Quinazolinones organic-chemistry.org

Ruthenium-Catalyzed Reactions:

Ruthenium-based catalysts offer efficient and selective pathways for quinazolinone synthesis. An in-situ generated ruthenium catalytic system has been shown to be highly selective for the deaminative coupling of 2-aminobenzamides with amines to form quinazolinone products. marquette.edunih.gov This method is advantageous as it avoids the use of reactive reagents and does not produce toxic byproducts. marquette.edunih.gov Cationic ruthenium-hydride complexes are particularly effective, facilitating deaminative coupling reactions of 2-aminobenzamides with various amines under relatively mild conditions. organic-chemistry.org These reactions often proceed via a hydrogen borrowing mechanism. organic-chemistry.org Ruthenium catalysts have also been developed for the enantioselective hydrogenation of quinazolinones, providing access to chiral dihydroquinazolinones with excellent yields and enantiomeric excess. rsc.org

Table 2: Examples of Ruthenium-Catalyzed Synthesis of Quinazolinones

Starting MaterialsCatalyst SystemKey FeaturesProduct TypeReference
2-Aminobenzamides, Amines[Ru]/Ligand SystemDeaminative coupling; avoids toxic byproducts.Quinazolinones marquette.edunih.gov
2-Aminobenzamides, Branched AminesCationic Ru-H ComplexMild, deaminative coupling via hydrogen borrowing.3,3-Disubstituted Quinazolinones organic-chemistry.org
QuinazolinonesRu-complex with Chiral LigandEnantioselective hydrogenation.Chiral Dihydroquinazolinones rsc.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times and simplifying product isolation. Several effective solvent-free methods for the synthesis of quinazolinone derivatives have been reported.

One approach involves the one-pot condensation of 2-anthranilamide with aldehydes or ketones using inexpensive and environmentally friendly catalysts like boric acid or sodium dihydrogen phosphate (B84403) at elevated temperatures (120 °C). ajol.info This method is characterized by short reaction times, excellent yields, and easy product isolation. ajol.info Similarly, ammonium chloride (NH₄Cl) has been used to efficiently catalyze three-component, one-pot condensation reactions of 2-amino-benzoic acid esters, ortho esters, and aromatic amines under solvent-free conditions to afford 4(3H)-quinazolinones in good to excellent yields. researchgate.net

Other notable solvent-free methods include:

Tin(II) chloride (SnCl₂·2H₂O) as a catalyst for a one-pot reaction between isatoic anhydride, urea, and aryl aldehydes. jmchemsci.com

Montmorillonite K-10 clay as a reusable catalyst for the reaction of anthranilic acid, aldehydes, and urea/acetamide. cdnsciencepub.com

Ball milling , a mechanochemical approach, has been used for the oxidant-free and solvent-free synthesis of 2-arylquinazolinones from α-keto acids and 2-aminobenzamide at room temperature. organic-chemistry.org

Nickel nanoparticles (Ni NPs) supported on nitrogen-doped carbon catalyze the synthesis of 2-aryl/alkyl quinazolinones from 2-aminobenzamide and primary alcohols under neat (solvent-free) conditions via an acceptorless dehydrogenative coupling process. thieme-connect.com

Table 3: Catalysts Used in Solvent-Free Synthesis of Quinazolinones

CatalystStarting MaterialsReaction TypeReference
Boric Acid / NaH₂PO₄2-Anthranilamide, Aldehydes/KetonesOne-pot condensation ajol.info
NH₄Cl2-Amino-benzoic acid esters, Ortho esters, Aromatic aminesThree-component condensation researchgate.net
SnCl₂·2H₂OIsatoic anhydride, Urea, Aryl aldehydesOne-pot reaction jmchemsci.com
Ball Milling (Stainless Steel)α-Keto acids, 2-AminobenzamideMechanochemical decarboxylative acylation organic-chemistry.org
Ni NPs@N-C2-Aminobenzamide, Primary alcoholsAcceptorless dehydrogenative coupling thieme-connect.com

Regioselective Synthesis of Substituted Analogs

Controlling the position of substituents on the quinazolinone scaffold is crucial for tuning its biological activity. Regioselective synthesis allows for the specific creation of one isomer over others.

A notable example is the reaction of methyl anthranilates with N-arylcyanamides, where the choice of acid catalyst and reaction conditions dictates the final product. nih.gov Using p-toluenesulfonic acid (p-TsOH) in refluxing t-BuOH predominantly yields 3-arylquinazolin-4-ones. In contrast, using trimethylsilyl (B98337) chloride (TMSCl) followed by a Dimroth rearrangement gives exclusively the 2-(N-arylamino)quinazolin-4-ones regioisomers. nih.gov

Palladium-catalyzed intramolecular oxidative C-H amination has been employed for the regioselective synthesis of fused polycyclic systems. researchmap.jpnih.gov For instance, the cyclization of 2-([1,1'-biphenyl]-2-yl)quinazolin-4(3H)-ones can theoretically produce two different fused isomers (linear and angular). researchmap.jp However, under specific palladium-catalyzed oxidative conditions, only the linear isomer is formed exclusively. researchmap.jpnih.gov

Furthermore, full regioselectivity can be achieved during the functionalization of the quinazolinone core. Optimization of N-alkylation conditions for 2-chloro-4(3H)-quinazolinone allowed for exclusive access to the N3-alkylated isomer, which serves as a scaffold for further diversification. rsc.org Rhodium(III)-catalyzed C-H annulation of 2-arylquinazolin-4(3H)-ones with sulfoxonium ylides has also been shown to proceed with complete C6-regioselectivity, a result of nitrogen-directed C-H activation. doi.org

Synthesis of Key Precursors and Intermediates for 2-Aryl Substitution

The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol and its analogs relies on the availability of key precursors and intermediates. The most common strategies involve the condensation of an anthranilic acid derivative with a suitable carbonyl compound or its equivalent.

Synthesis of 2-Aminobenzamide: A primary precursor is 2-aminobenzamide. It is frequently synthesized from isatoic anhydride. nih.govresearchgate.netnih.gov The reaction involves the nucleophilic attack of an amine (in this case, ammonia (B1221849) or an ammonia source) on one of the carbonyl groups of isatoic anhydride, followed by ring-opening and decarboxylation to yield 2-aminobenzamide. nih.gov Both conventional heating in a solvent like DMF and microwave-assisted solvent-free methods have been successfully employed. nih.govresearchgate.net An alternative route involves the copper-catalyzed hydrolysis of the cyano group and simultaneous reduction of the nitro group of 2-nitrobenzonitrile (B147312) in a one-pot reaction. researchgate.net

Synthesis of 3-Methylphenyl Precursors: The 2-aryl substituent, in this case, the 3-methylphenyl group, is typically introduced using 3-methylbenzaldehyde (B113406) or a derivative of 3-methylbenzoic acid.

3-Methylbenzoyl chloride is a key intermediate that can be readily prepared from 3-methylbenzoic acid (m-toluic acid) by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂). chemicalbook.comguidechem.com

3-Methylbenzyl chloride can be synthesized via the side-chain monochlorination of m-xylene. google.comchemicalbook.com

These precursors, 2-aminobenzamide and a 3-methylphenyl carbonyl compound, can then be condensed under various conditions (acid or metal catalysis, thermal, or microwave) to form the target molecule, this compound.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Quinazolin 4 Ol Derivatives

Mechanistic Investigations of Cyclization and Condensation Processes

The formation of the quinazolin-4-one core, as seen in 2-(3-Methylphenyl)quinazolin-4-ol, typically involves the cyclization and condensation of precursor molecules. A common and effective method is the reaction between 2-aminobenzamides and aldehydes. nih.govresearchgate.net The mechanism of this transformation has been a subject of investigation, with several plausible pathways proposed based on experimental evidence and theoretical calculations. researchgate.net

One proposed mechanism begins with the initial reaction between 2-aminobenzamide (B116534) and an aldehyde, such as 3-methylbenzaldehyde (B113406), to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, leading to a dihydroquinazolinone intermediate. Subsequent oxidation of this intermediate yields the final quinazolin-4-ol product.

In a mechanochemical approach, it has been suggested that the reaction between 2-aminobenzamide and an arylaldehyde first forms an adduct. beilstein-journals.org This intermediate then reacts with an oxidizing agent, like o-iodoxybenzoic acid (IBX), to generate the quinazolin-4(3H)-one. beilstein-journals.org

Visible light-induced condensation cyclization offers another pathway. nih.gov In this method, a photocatalyst, such as fluorescein, is used in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). The reaction is believed to proceed through a series of radical intermediates, initiated by the excited state of the photocatalyst. nih.gov

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and yield. For instance, various catalysts, including acids, bases, and metal catalysts, have been employed to facilitate the condensation reaction. researchgate.net Some modern approaches focus on greener and more efficient syntheses, avoiding harsh conditions and toxic reagents. nih.govresearchgate.net

Table 1: Key Intermediates in the Cyclization and Condensation for Quinazolin-4-ol Synthesis

Intermediate TypeDescription
Schiff BaseFormed from the condensation of 2-aminobenzamide and an aldehyde.
DihydroquinazolinoneResulting from the intramolecular cyclization of the Schiff base.
AdductFormed between 2-aminobenzamide and an aldehyde prior to oxidation. beilstein-journals.org

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy for the synthesis of quinazolin-4-ones from readily available starting materials. These reactions often involve the formation of a key C-N bond in the final ring-closing step, driven by an oxidant.

One notable example is the tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins with amidine hydrochlorides. researchgate.net While this method leads to various functionalized quinazolin-4(3H)-ones, the underlying principle of oxidative C-N bond formation is relevant. A proposed mechanism involves the initial nucleophilic attack followed by an intramolecular cyclization and subsequent rearrangement, facilitated by the oxidant. researchgate.net

Another significant method is the PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.orgd-nb.info This reaction proceeds via a 5-exo-trig cyclization. Two potential pathways have been proposed for this transformation. beilstein-journals.orgd-nb.info The first pathway involves the formation of a nitrene cation under the action of PIFA, which then undergoes an electrophilic attack on the double bond to form an aziridinium (B1262131) cation. This cation is subsequently opened by a trifluoroacetate (B77799) anion. beilstein-journals.orgd-nb.info An alternative pathway suggests an initial attack of PIFA on the homoallyl C=C bond. beilstein-journals.orgd-nb.info

These examples of oxidative cyclization highlight the versatility of this approach in constructing the quinazolinone scaffold, offering routes that are often highly regioselective. beilstein-journals.orgd-nb.info

Nucleophilic Attack and Subsequent Ring Transformations

The quinazoline (B50416) ring system is susceptible to nucleophilic attack, particularly at positions 2 and 4, especially when these positions bear a good leaving group like a halogen. thieme-connect.de This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.

For instance, 4-chloroquinazolines, which can be synthesized from the corresponding quinazolin-4-ones, readily undergo nucleophilic substitution with amines. The amino group attacks the C4 position of the quinazoline ring, leading to the substitution of the chlorine atom. rsc.org This reaction is a cornerstone in the synthesis of many biologically active 4-aminoquinazoline derivatives. researchgate.net

Furthermore, the quinazolinone ring itself can undergo transformations. For example, the reaction of 2-substituted-quinazolin-4(3H)-ones with phosphorus oxychloride can yield the corresponding 4-chloroquinazolines, which are versatile intermediates for further nucleophilic substitutions. rsc.org

Ring transformation reactions can also occur, leading to the formation of different heterocyclic systems. These transformations are often initiated by a nucleophilic attack that leads to ring opening, followed by a subsequent ring-closing event to form a new ring system. The specific outcome of such reactions depends on the nature of the nucleophile, the substituents on the quinazoline ring, and the reaction conditions.

1,3-Dipolar Cycloaddition Reactions Leading to Hybrid Architectures (e.g., Isoxazoline (B3343090) Conjugates)

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of quinazolin-4-ol derivatives, this reaction has been employed to create hybrid molecules incorporating other heterocyclic moieties, such as isoxazolines and isoxazoles. mdpi.comnih.govresearchgate.netresearchgate.net These hybrid structures are of interest due to the potential for synergistic or novel biological activities. mdpi.comresearchgate.net

A common strategy involves the reaction of an N-alkenylated or N-alkynylated quinazolin-4-one with a 1,3-dipole, such as a nitrile oxide. For example, the 1,3-dipolar cycloaddition of arylnitrile oxides with N-allylquinazolinone leads to the formation of quinazolinone-isoxazoline hybrids. mdpi.comresearchgate.net Spectroscopic and theoretical studies have shown that this reaction is highly regioselective, exclusively yielding the 3,5-disubstituted isoxazoline regioisomer. mdpi.comresearchgate.net The regiochemistry is generally not influenced by the electronic nature of the substituents on the phenyl ring of the dipole. mdpi.comresearchgate.net

Similarly, the reaction of N-propargylquinazolin-4(3H)-one with nitrile oxides produces quinazolinone-isoxazole hybrids, also in a highly regioselective manner. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been used to support the experimentally observed regioselectivity, indicating a concerted but asynchronous mechanism. nih.govresearchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Quinazolinone Derivatives

Dipolarophile1,3-DipoleProductRegioselectivityReference
N-allylquinazolinoneArylnitrile oxidesQuinazolinone-isoxazoline hybrid3,5-disubstituted mdpi.comresearchgate.net
N-propargylquinazolin-4(3H)-oneArylnitrile oxidesQuinazolinone-isoxazole hybrid3,5-disubstituted nih.govresearchgate.net

Proposed Fragmentation Mechanisms in Mass Spectrometry

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds, providing information about the molecular weight and fragmentation pattern. The fragmentation of a molecule in a mass spectrometer is a complex process that depends on its structure and the ionization method used. savemyexams.comlibretexts.org For this compound, the fragmentation pattern in electron impact (EI) mass spectrometry would be expected to show characteristic losses of small molecules and radicals.

The molecular ion peak (M+) would correspond to the molecular weight of the compound. A common feature in the mass spectra of compounds containing a methylphenyl group is the loss of a methyl radical (•CH3), leading to a peak at [M-15]. savemyexams.com Another likely fragmentation pathway would involve the cleavage of the bond between the quinazolinone core and the 3-methylphenyl group.

The quinazolinone ring itself can undergo characteristic fragmentation. The presence of an amide-like structure suggests the possibility of α-cleavage. youtube.com The fragmentation of the quinazolinone ring could also proceed via retro-Diels-Alder (RDA) type reactions, although this is more common in other heterocyclic systems.

Based on the general principles of mass spectrometry, a plausible fragmentation pathway for this compound could involve the following steps:

Formation of the molecular ion (M+•).

Loss of a hydrogen radical (•H) to give an [M-1]+ ion.

Loss of a methyl radical (•CH3) from the tolyl group to give an [M-15]+ ion.

Cleavage of the C-C bond between the phenyl ring and the quinazolinone ring.

Fragmentation of the quinazolinone ring system itself, potentially involving the loss of CO or other small neutral molecules. savemyexams.com

It is important to note that the actual fragmentation pattern can be complex, and a detailed analysis would require high-resolution mass spectrometry and comparison with authenticated standards.

Table 3: Common Neutral Fragments Lost in Mass Spectrometry

Mass Lost (Mr)Possible Neutral Fragment Lost
15•CH3
17•OH
18H2O
28CO, CH2=CH2
45•COOH
Data sourced from general mass spectrometry principles. savemyexams.comlibretexts.org

Comprehensive Spectroscopic Characterization and Structural Assignments of 2 3 Methylphenyl Quinazolin 4 Ol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(3-methylphenyl)quinazolin-4(3H)-one, the predominant tautomeric form of 2-(3-methylphenyl)quinazolin-4-ol, reveals characteristic signals for each proton in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, shows a broad singlet for the N-H proton of the quinazolinone ring at approximately 12.60 ppm. rsc.org Protons on the quinazolinone's benzene (B151609) ring (positions 5-8) typically appear in the aromatic region between 7.49 and 8.22 ppm. rsc.org The protons of the 3-methylphenyl group also resonate in the aromatic region, with the methyl group itself appearing as a sharp singlet around 2.49 ppm. rsc.org The aromatic protons of the m-tolyl group show distinct signals, for instance, a singlet at δ 8.11 ppm and a doublet at δ 8.06 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment. The most downfield signal corresponds to the carbonyl carbon (C4) of the quinazolinone ring, typically appearing around δ 162.67 ppm. rsc.org The carbon atom at position 2 (C2), bonded to the tolyl group, resonates at approximately δ 152.83 ppm. rsc.org The carbons of the fused benzene ring and the m-tolyl group appear between δ 121.45 and 149.24 ppm. rsc.org The methyl group carbon provides a characteristic upfield signal at around δ 21.43 ppm. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To confirm the precise assignment of ¹H and ¹³C signals and establish the connectivity of the molecular structure, two-dimensional NMR techniques are employed. mdpi.comjuniperpublishers.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily between protons on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons on the quinazolinone ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the m-tolyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to, providing definitive C-H assignments. Each aromatic proton signal in the ¹H spectrum would correlate to a specific carbon signal in the ¹³C spectrum, and the methyl proton singlet would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps to piece together the entire molecular skeleton. Key correlations would include the N-H proton showing a cross-peak with the C=O carbon (C4) and the C2 carbon. juniperpublishers.com Protons on the m-tolyl ring would show correlations to the C2 carbon of the quinazolinone ring, confirming the connection point between the two ring systems. juniperpublishers.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For quinazolinone derivatives, the IR spectrum provides clear evidence for its key structural features. researchgate.net The most prominent absorption is the C=O stretching band of the amide group in the quinazolinone ring, which appears strongly in the region of 1660–1700 cm⁻¹. researchgate.netbiomedpharmajournal.org The N-H stretching vibration is observed as a broad band around 3300-3400 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. biomedpharmajournal.orgijcpa.in The C=N stretching of the heterocyclic ring is typically found around 1500–1628 cm⁻¹. researchgate.netbiomedpharmajournal.org The presence of the methyl group is indicated by aliphatic C-H stretching vibrations around 2959 cm⁻¹. ijcpa.in

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₂O), the calculated molecular weight is approximately 236.27 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 236. zenodo.org

The fragmentation pattern is a molecular fingerprint that helps in structural confirmation. Common fragmentation pathways for 2-arylquinazolin-4-ones involve the loss of small, stable molecules. zenodo.orgwikipedia.org A characteristic fragmentation is the loss of a carbon monoxide (CO) radical from the molecular ion, resulting in a significant fragment. zenodo.org Further fragmentation can occur at the bond connecting the phenyl group to the quinazolinone core. zenodo.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₅H₁₂N₂O, an HRMS measurement would yield a precise m/z value for the [M+H]⁺ ion, such as 237.1023, confirming the compound's atomic composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound gives rise to characteristic absorption bands in the ultraviolet region, typically between 260–400 nm. researchgate.net These absorptions are due to π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. researchgate.net

The spectra of quinazolinone derivatives often show multiple absorption maxima. researchgate.netmdpi.com For instance, related compounds exhibit absorption bands around 278 nm, 325 nm, and 360 nm. researchgate.net The exact position and intensity of these bands can be influenced by the substituent on the phenyl ring and the solvent used. mdpi.com

UV-Vis spectroscopy can also be a valuable tool for studying the keto-enol tautomerism between the 4(3H)-one and 4-ol forms. The two tautomers have different conjugation systems and would therefore exhibit different absorption spectra. By analyzing the UV-Vis spectrum in various solvents of differing polarity, shifts in the tautomeric equilibrium can be observed, providing insight into the relative stability of each form under different conditions. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For quinazolin-4-ol derivatives and their analogs, X-ray diffraction has been instrumental in elucidating their solid-state structures, understanding intermolecular interactions that govern crystal packing, and, in the case of chiral compounds, assigning the absolute stereochemistry.

While a crystal structure for the specific compound this compound is not publicly available, extensive crystallographic studies on its analogs provide a clear understanding of the structural features of this class of compounds. These studies reveal that the quinazolinone core is generally planar or near-planar. nih.gov The conformation of the molecule is largely determined by the rotational orientation of the substituent at the 2-position and any groups attached to the N-3 position.

A critical aspect of the solid-state conformation of 2-arylquinazolin-4-ones is the dihedral angle between the quinazolinone ring system and the aryl substituent at the C-2 position. Studies on various analogs show that these two ring systems are typically not coplanar. For instance, in 2-(2'-propanonylthio)-3-(o-methylphenyl)quinazol-4(3H)-one, the dihedral angle between the quinazoline (B50416) moiety and the o-methylphenyl ring is a significant 94.12(1)°. researchgate.net Similarly, in a series of halo-substituted 3-phenylquinazolinones, the dihedral angles were found to range from 72° to 89°. mdpi.com This non-planar arrangement is a common feature, influenced by steric hindrance and electronic effects between the two ring systems.

Intermolecular Interactions and Supramolecular Structure

The packing of quinazolinone molecules within a crystal lattice is directed by a network of intermolecular interactions. Hydrogen bonding is a predominant feature, often involving the N-H group at position 3 and the carbonyl oxygen at position 4. This frequently leads to the formation of centrosymmetric dimers through N-H···O interactions, creating stable R²₂(8) ring motifs. iucr.orgiucr.org These dimers can be further connected by other weak interactions, such as C-H···O, C-H···N, and π–π stacking, to build complex two-dimensional or three-dimensional supramolecular architectures. iucr.orgiucr.orgrsc.org For example, the crystal structure of 6-nitroquinazolin-4(3H)-one reveals that hydrogen-bonded dimers are linked into a layered structure, which is further stabilized by π–π stacking interactions. iucr.org In compounds lacking the N-H donor, such as N-3 substituted analogs, other interactions like C-H···O and halogen bonds become crucial in dictating the crystal packing. mdpi.com

Determination of Absolute Stereochemistry

For quinazolinone analogs that possess chiral centers, X-ray crystallography is the definitive method for determining the absolute configuration. This is particularly crucial for bioactive molecules where stereochemistry often dictates pharmacological activity. The process involves resolving a racemic mixture, crystallizing one of the enantiomers (often as a diastereomeric salt or derivative), and performing single-crystal X-ray diffraction analysis.

A notable example is the determination of the absolute configuration of 3-Benzyl-2-(tert-butyl)-2,3-dihydroquinazolin-4(1H)-one. scirp.org The racemic compound was resolved by preparing diastereomers with a chiral resolving agent (N-phthalyl-L-alanine chloride). scirp.org Subsequent X-ray analysis of one of the purified diastereomers allowed for the unequivocal assignment of its absolute configuration. scirp.orgscirp.org Similarly, the absolute structure of (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one was confirmed by refining the Flack parameter, a value derived from the diffraction data that is sensitive to the absolute structure of a non-centrosymmetric crystal. nih.gov In another study, the structure of the non-natural (+)-fiscalin B, a complex pyrazino[2,1-b]quinazoline-3,6-dione, was established as (1R,4S) for the first time through X-ray crystallography. mdpi.com

These examples underscore the indispensable role of X-ray crystallography in providing a complete and precise structural picture of this compound analogs, from their solid-state conformation and intermolecular packing to the absolute configuration of chiral derivatives.

Interactive Data Tables

Table 1: Crystallographic Data for Selected Quinazolinone Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Methyl-3-(phenylamino)-quinazolin-4(3H)-oneC₁₅H₁₃N₃OMonoclinicP2₁/n8.8631(6)13.7652(7)11.1333(9)111.953(6) researchgate.net
2-(2'-propanonylthio)-3-(o-methylphenyl)quinazol-4(3H)-oneC₁₉H₁₈N₂O₂SOrthorhombicPbca9.649(5)30.102(10)11.403(9)90 researchgate.net
4-Arylaminoquinazoline derivative (5aX)C₁₉H₂₀N₄O₄MonoclinicP2₁/c12.3637(4)12.7902(2)13.2240(5)117.030(5) ajol.info
4-Hydroxyquinazoline-nitrate complex (4HQZN)C₈H₆N₃O₄MonoclinicP2₁/c---- nih.gov
6-Nitroquinazolin-4(3H)-oneC₈H₅N₃O₃TriclinicP-1---- iucr.org

Table 2: Key Hydrogen Bond and Intermolecular Interaction Data for Quinazolinone Analogs

CompoundInteraction TypeDescriptionDistance (Å) / Angle (°)Supramolecular MotifRef.
6-Nitroquinazolin-4(3H)-oneN—H···OConnects molecules into dimers-R²₂(8) iucr.org
6-Nitroquinazolin-4(3H)-oneπ–π stackingLinks layers into a 3D networkCentroid-centroid: 3.8264(13) Å3D Network iucr.org
Quinazoline-2,4(1H,3H)-dioneN—H···OForms centrosymmetric dimers-2D Network iucr.org
3-{(E)-[(2,3-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-oneO—H···NConnects molecules into infinite chainsd(O-H···N) = 2.812 Å1D Chain rsc.org
3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-oneI···ClWeak halogen bonding3.720(2) Å- mdpi.com
4-Arylaminoquinazoline derivative (5aX)N—H···OIntermolecular hydrogen bondd(N-H···O) = 2.931(4) Å- ajol.info

Structure Activity Relationship Sar Investigations of 2 3 Methylphenyl Quinazolin 4 Ol and Diverse Quinazolinone Analogs

Impact of Substitutions on the Quinazolinone Core on Activity Profile

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in modulating biological activity. The nature of the aryl group, including its substitution pattern, is critical for potency.

For instance, in studies of quinazolinones as inhibitors of poly(ADP-ribose) polymerase (PARP), 2-phenylquinazolinones were found to be slightly less potent than their 2-methyl counterparts. However, the introduction of either an electron-withdrawing or an electron-donating group to the 4'-position of the 2-aryl ring consistently enhanced potency. acs.org Similarly, in the context of tankyrase (TNKS) inhibition, which are members of the PARP superfamily, groups at the 4'-position that are hydrophobic and/or electron-withdrawing, such as methyl (Me), bromo (Br), chloro (Cl), and trifluoromethyl (CF3), were shown to be optimal for potent and selective inhibition. bath.ac.uk

Further research into antiproliferative activity revealed that the position of substituents on the 2-aryl ring is crucial. For example, quinazolinones with CF3 and OCF3 groups at the ortho-position of the 2-aryl ring were more cytotoxic than analogs with 2-naphthyl or 2-tolyl (o-tolyl) substituents. researchgate.net Shifting these CF3 and OCF3 groups to the meta-position, however, resulted in a loss of cytotoxicity. researchgate.net A 2'-fluoro (F) substitution led to strong cytotoxicity against HeLa cells, an effect that was diminished when the fluorine was moved to the 3'-position. researchgate.net

The following table summarizes the impact of various 2-aryl substitutions on the antiproliferative activity of quinazolinone analogs against different cancer cell lines.

Compound Analogue (Substitution on 2-Aryl Ring)Cell LineActivity (IC50 in µM)Reference
2-(o-tolyl)HeLaMore toxic than etoposide researchgate.net
2-(o-CF3-phenyl)HeLaMore potent than 2-(o-tolyl) researchgate.net
2-(o-OCF3-phenyl)HeLaMore potent than 2-(o-tolyl) researchgate.net
2-(o-OCF3-phenyl)HCT-152.79 ± 0.02 researchgate.net
2-(m-CF3-phenyl)-Cytotoxicity lost researchgate.net
2-(m-OCF3-phenyl)-Cytotoxicity lost researchgate.net
2-(m-anisole)HCT-154.85 ± 0.05 researchgate.net
2-(2'-F-phenyl)HeLa0.83 ± 0.02 researchgate.net
2-(3'-F-phenyl)HCT-15Moderate activity researchgate.net

The N-3 position of the quinazolinone core is another critical site for modification that significantly influences the compound's biological activity. SAR studies have shown that a wide range of substituents, from simple alkyl groups to complex heterocyclic systems, can be introduced at this position, often leading to substantial changes in analgesic, anti-inflammatory, and enzyme-inhibitory properties. mdpi.com

In the context of analgesic activity, a strong effect was observed when an aliphatic group was present at the N-3 position. mdpi.com Interestingly, changing this aliphatic group to an aryl group further enhanced analgesic activity. mdpi.com Conversely, the introduction of electron-withdrawing groups at the N-3 aryl substituent generally led to a decrease in activity. mdpi.com In contrast, for PARP inhibition, N3-methylated quinazolinones were found to be essentially devoid of activity, with IC50 values greater than 100 μM, highlighting the detrimental effect of this specific substitution for this particular target. acs.org

The addition of various heterocyclic moieties at position 3 has also been explored. For example, linking thiazolidinone or azetidinone rings at this position has been shown to improve anti-inflammatory activity. mdpi.com The strategic hybridization of different pharmacophores at the N-3 position is a common approach to enhance or modulate the biological profile of the quinazolinone scaffold. nih.gov

The table below illustrates the general SAR trends for N-3 substitutions concerning analgesic activity.

N-3 Substituent TypeImpact on Analgesic ActivityReference
Aliphatic GroupStrong activity noted mdpi.com
Aryl GroupEnhanced activity compared to aliphatic mdpi.com
Aryl Group with Electron-Withdrawing GroupsDecreased activity mdpi.com
N3-Methyl (for PARP inhibition)Essentially inactive acs.org

Modifications on the fused benzene (B151609) ring of the quinazolinone scaffold, specifically at positions 6, 7, and 8, are instrumental in defining the activity and selectivity of the compounds. nih.govmdpi.com

For tankyrase inhibition, an 8-methyl group was found to be superior to hydrogen (H), methoxy (B1213986) (OMe), or hydroxyl (OH) groups, conferring the highest potency and selectivity. nih.govnorthampton.ac.uk Co-crystal structures revealed that the protein region around the 8-position is more hydrophobic in TNKS-2 compared to PARP-1/2, which explains the observed selectivity. bath.ac.uknih.gov In contrast, polar groups at the 8-position resulted in poor isoform-selectivity. bath.ac.uk For PARP inhibition more broadly, both 8-hydroxy and 8-methyl substituents enhanced inhibitory activity compared to an 8-methoxy group. acs.org

Substitutions at positions 6 and 7 have also been investigated. In one study, a 7-methyl substituted derivative showed only weak inhibition against TNKS-2, and a 6-methyl analog was similarly weak. bath.ac.uk It was suggested that while substituents at the 6- or 7-positions might be tolerated, a hydrophobic methyl group would not allow for favorable interactions. bath.ac.uk For anti-inflammatory activity, the presence of a 6-bromo substituent resulted in the most potent derivative in one series. mdpi.com Furthermore, SAR studies have indicated that electron-withdrawing groups at positions 6 and 7 can increase the anti-inflammatory effect. mdpi.com In a different context, for apoptosis-inducing quinazolines, a small group like an amino group was preferred at the 6-position, while substitution at the 7-position was less tolerated. nih.gov

The following table summarizes the effects of substitutions on the benzo ring for tankyrase inhibition.

PositionSubstituentEffect on Tankyrase InhibitionReference
8MethylMost potent and selective nih.govnorthampton.ac.uk
8H, OMe, OHLess potent than Methyl nih.gov
8Polar GroupsPoor isoform-selectivity bath.ac.uk
7MethylWeak inhibition bath.ac.uk
6MethylWeak inhibition bath.ac.uk

Scaffold Hybridization and its Contribution to SAR (e.g., with Isoxazole (B147169), Thiadiazole, Triazole)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy for developing novel compounds with enhanced or synergistic biological activities. rsc.orgacs.org The quinazolinone scaffold has been successfully hybridized with various heterocyclic rings, including isoxazole, thiadiazole, and triazole, leading to new molecules with diverse therapeutic potential. mdpi.comrsc.org

Isoxazole: The hybridization of quinazolinone with an isoxazole moiety has been explored to create new therapeutic agents. mdpi.commdpi.com For example, a series of hybrid quinazoline-isoxazole derivatives was synthesized and evaluated for analgesic and anti-inflammatory activities. mdpi.com The synthesis of these hybrids is often achieved via 1,3-dipolar cycloaddition reactions, a method that allows for the fusion of the two heterocyclic systems. mdpi.comresearchgate.net This approach aims to combine the distinct pharmacological profiles of both quinazolinone and isoxazole to produce a single molecule with potentially improved properties. researchgate.net

Thiadiazole: The fusion of a thiadiazole ring with the quinazolinone core has also yielded compounds with notable biological effects. For instance, the cyclization of C-2 and N-3 positions of the quinazolinone to form a (1,3,4)-thiadiazolyl quinazolinone resulted in compounds with analgesic activity. mdpi.com In some cases, the addition of a five-membered heterocyclic ring system, such as thiadiazole, at the N-3 position of the quinazolinone was found to be a key feature for anticonvulsant activity. nih.gov

Triazole: The 1,2,4-triazole (B32235) and 1,2,3-triazole rings are frequently hybridized with the quinazolinone scaffold to target a range of diseases. rsc.orgmdpi.com Triazole-linked quinazolinone hybrids have been designed as anticancer agents, with some compounds showing good antiproliferative activity by targeting enzymes like EGFR. acs.org In another study, quinazoline (B50416) derivatives incorporating a 1,2,4-triazole thioether moiety demonstrated potent activity against phytopathogenic bacteria. mdpi.com The SAR of these hybrids often depends on the linker used to connect the two scaffolds and the substitution patterns on both the quinazolinone and triazole rings. rsc.orgresearchgate.net For example, studies on antitubercular hybrids found that electron-donating groups on the quinazolinone ring enhanced activity. rsc.org

Mechanistic Insights from SAR Studies on Enzyme Inhibition

SAR studies provide critical insights into how quinazolinone-based inhibitors interact with their target enzymes at a molecular level. By correlating specific structural modifications with changes in inhibitory potency, researchers can deduce the key binding interactions necessary for activity.

For instance, in the inhibition of tankyrases (TNKS), the NAD+-binding site contains a hydrophobic cavity that accommodates the 2-aryl group of the quinazolinone inhibitor. nih.govnorthampton.ac.uk SAR studies revealed that hydrophobic and/or electron-withdrawing groups at the 4'-position of this aryl ring are optimal for potent inhibition. bath.ac.uk Furthermore, the selectivity of these inhibitors for tankyrases over other PARP family members is explained by the nature of the binding pocket. The protein area around the 8-position of the quinazolinone is more hydrophobic in TNKS-2 than in PARP-1/2. nih.govnorthampton.ac.uk Consequently, introducing a hydrophobic 8-methyl group on the quinazolinone scaffold enhances both potency and selectivity for tankyrases, a finding rationalized by co-crystal structures. bath.ac.uknih.gov

In the case of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the 4-anilino-quinazoline scaffold is a well-established pharmacophore. nih.gov SAR studies have shown that hydrogen bonds between the N-1 of the quinazoline ring and methionine residues in the enzyme's hinge region are crucial for tight binding and high potency. nih.gov The binding mechanism for certain quinazolinone derivatives targeting kinases like VEGFR-2 involves the C=O group of the quinazolinone scaffold forming a hydrogen bond with key amino acids in the hinge region, while other parts of the molecule occupy hydrophobic pockets. mdpi.com

Similarly, for PARP inhibitors, the introduction of an electron-withdrawing or electron-donating 4'-substituent on the 2-aryl ring invariably increased potency, particularly in the 8-methylquinazolinone series. acs.org This suggests that electronic and steric properties of the 2-aryl group are critical for interaction with the enzyme's active site. Conversely, the complete loss of activity upon N3-methylation indicates that the N-H group at this position is likely a critical hydrogen bond donor for binding to PARP. acs.org These examples demonstrate how SAR data directly informs our understanding of the molecular mechanisms of enzyme inhibition.

Future Research Trajectories and Scholarly Outlook on Quinazolin 4 Ol Chemistry

Emerging Methodologies in Quinazolinone Synthesis

The synthesis of quinazolinones, including 2-(3-Methylphenyl)quinazolin-4-ol, is continually being refined to enhance efficiency, sustainability, and molecular diversity. nih.gov Recent advancements have moved beyond traditional condensation reactions, which often require harsh conditions and prolonged reaction times.

Emerging trends in synthetic methodologies include:

Organocatalytic Reactions: The use of small organic molecules as catalysts is gaining prominence. frontiersin.org These methods offer a metal-free alternative, often proceeding under milder conditions with high yields. For instance, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridinium (B92312) p-toluene sulfonate (PPTS) have been successfully employed in the synthesis of quinazolinone derivatives. frontiersin.org

Mechanochemistry: Mechanical activation, through techniques such as ball milling, presents an environmentally benign approach to chemical synthesis. frontiersin.org This solvent-free method can lead to the efficient construction of quinazolinone scaffolds. frontiersin.org

Flow Chemistry: Continuous flow reactors are being explored for the synthesis of quinazolinones, offering advantages in terms of safety, scalability, and reaction control.

Catalytic Asymmetric Synthesis: The development of methods for the enantioselective synthesis of axially chiral quinazolinones is a significant area of research. mdpi.com Chiral phosphoric acids and other organocatalysts are being utilized to achieve high enantiomeric excess. mdpi.com

Transition-Metal Catalyzed Cyclizations: Transition metals continue to play a crucial role in the development of novel synthetic routes to fused quinazolinone systems. rsc.org

These innovative synthetic strategies are not only expanding the accessible chemical space of quinazolinone derivatives but are also aligning with the principles of green chemistry.

Refined Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in the study and design of quinazolinone-based compounds. Advanced in silico techniques are being employed to predict molecular properties, understand reaction mechanisms, and guide the synthesis of new analogs with desired activities. nih.govmdpi.com

Key computational approaches include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to optimize molecular geometries, calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and predict spectroscopic data. acs.orgsapub.org These calculations provide insights into the reactivity and stability of molecules like this compound. sapub.org

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to establish a mathematical relationship between the structural features of quinazolinone derivatives and their biological activities. nih.govacs.orgfrontiersin.org These models are crucial for predicting the activity of unsynthesized compounds and for identifying key structural motifs responsible for a particular biological effect. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. nih.govnih.govglobalresearchonline.net For quinazolinones, docking studies help to elucidate the binding modes with biological targets like enzymes and proteins, providing a rationale for their observed activities. nih.govglobalresearchonline.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor interactions over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. frontiersin.org

These computational methods, when used in synergy, significantly accelerate the drug discovery process by reducing the need for extensive and costly experimental screening. mdpi.comacs.org

Rational Design Principles for Targeted Analogs

The development of quinazolinone analogs with high potency and selectivity for specific biological targets is a major focus of current research. Rational drug design, guided by an understanding of structure-activity relationships (SAR), is central to this endeavor. nih.govnih.govbath.ac.uknih.govmdpi.comresearchgate.net

Key principles in the rational design of quinazolinone analogs include:

Scaffold Hopping and Hybridization: This involves replacing the core quinazolinone structure with other heterocyclic systems or combining it with other pharmacophores to create hybrid molecules with novel or enhanced biological activities. mdpi.comdntb.gov.uamdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents at various positions of the quinazolinone ring (positions 2, 3, 6, and 8 are particularly important) helps to delineate the structural requirements for a specific pharmacological activity. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, in the context of 2-arylquinazolin-4-ones, the nature and position of substituents on the 2-aryl ring can significantly influence their biological profile. bath.ac.ukresearchgate.net

Target-Specific Design: Analogs are designed to interact with specific binding sites on a target protein. For example, quinazolinone derivatives have been designed as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, topoisomerases, and poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.govnih.gov

Dual-Target Inhibitors: A promising strategy involves designing single molecules that can simultaneously inhibit multiple targets involved in a disease pathway. nih.govresearchgate.net This approach can lead to enhanced efficacy and may help to overcome drug resistance.

The table below summarizes the impact of substitutions on the activity of certain quinazolinone derivatives, illustrating the application of rational design principles.

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference
2-Aryl RingHydrophobic groupsPotent inhibition of tankyrases bath.ac.uk
6- and 8-positionsPolar groupsIncreased water solubility and bioavailability mdpi.com
3-positionVarious heterocyclic moietiesPotential increase in pharmacological activity researchgate.net
2-positionAlkyl or heteroaryl groupsCan significantly enhance microtubule binding inhibition mdpi.com

Exploration of Novel Biological Targets and Mechanistic Studies (In Vitro)

The pharmacological potential of quinazolinone derivatives is vast, with ongoing research uncovering new biological targets and elucidating their mechanisms of action. nih.govrsc.orgbohrium.com While their anticancer properties are well-documented, their activity against a range of other diseases is also being actively investigated. nih.gov

Anticancer Activity: Quinazolinones have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. mdpi.comnih.gov These include:

Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a key target in cancer therapy. nih.govnih.gov

Microtubule Disruption: Some analogs interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

Topoisomerase Inhibition: Certain 2-arylquinazolinones have been identified as potent inhibitors of topoisomerase I. nih.govresearchgate.net

PARP Inhibition: The quinazolinone scaffold has been utilized to develop inhibitors of poly(ADP-ribose) polymerases, which are involved in DNA repair. bath.ac.uk

Antimicrobial and Antiparasitic Activity: Quinazolinone derivatives have demonstrated promising activity against various pathogens. For example, they have been investigated as potential agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis. researchgate.netnih.gov Mechanistic studies have pointed towards the inhibition of enzymes like prolyl-tRNA synthetase in the parasite. nih.gov They have also been explored as inhibitors of the SARS-CoV-2 main protease (3CLpro). arabjchem.org

Other Therapeutic Areas: The biological activities of quinazolinones extend to anti-inflammatory, anticonvulsant, and antiviral properties. nih.gov

The table below highlights some of the in vitro biological activities and targets of quinazolinone derivatives.

Biological ActivityTarget/MechanismCell Lines/OrganismReference
AnticancerTankyrase inhibition- bath.ac.uk
AnticancerTopoisomerase I inhibitionHCT-15, T47D, HeLa nih.gov
AnticancerMicrotubule polymerization inhibitionDU-145, MDAMB-231 mdpi.com
AntileishmanialInhibition of PI3K/Akt/CREB axis, Leishmania prolyl-tRNA synthetaseLeishmania donovani researchgate.netnih.gov
AntiviralInhibition of SARS-CoV-2 3CLproVeroE6 arabjchem.org
AnticancerEGFR Tyrosine Kinase InhibitionA549, PC-3, SMMC-7721 nih.gov

Advancements in Spectroscopic Characterization Techniques for Complex Quinazolinone Structures

The unambiguous structural elucidation of novel quinazolinone derivatives is crucial for understanding their properties and for establishing reliable structure-activity relationships. A combination of modern spectroscopic techniques is employed for this purpose. mdpi.comresearchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, which is particularly useful for complex structures. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.comresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) are also utilized. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the quinazolinone ring and the imine (C=N) bond. mdpi.commdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, confirming its stereochemistry and conformation. researchgate.netnih.gov

The integration of these spectroscopic methods, often complemented by computational predictions of spectra, allows for the comprehensive characterization of even complex quinazolinone structures, providing a solid foundation for further research and development. sapub.orgmdpi.com

Q & A

Basic: What are the established synthetic methodologies for 2-(3-Methylphenyl)quinazolin-4-ol?

Answer:
The synthesis typically involves cyclization of anthranilic acid derivatives with substituted phenyl precursors. For example:

  • Step 1: Condensation of 3-methylphenyl isocyanate with anthranilic acid derivatives under reflux in ethanol or acetonitrile to form intermediates.
  • Step 2: Cyclization using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or NaOH/H₂O₂ under controlled pH and temperature (e.g., reflux at 80–100°C for 2–6 hours) .
  • Purification: Flash column chromatography (C18-silica) or preparative HPLC with gradients of MeCN/water to isolate the target compound .
    Key Considerations: Optimize reaction time and stoichiometry to minimize by-products like hydroxylated derivatives .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction confirms molecular geometry, bond lengths (e.g., C–C mean 0.004 Å), and disorder in solvent molecules. Data-to-parameter ratios ≥14.2 ensure structural reliability .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS (exact mass 343.1087) validates molecular formula (C₁₈H₁₈N₃O) .

Basic: What biological activities have been reported for quinazolin-4-ol derivatives?

Answer:

  • Antioxidant Activity: Derivatives like 3-methyl-2-phenylquinazolin-4(3H)-one exhibit significant radical scavenging (IC₅₀ <50 µM in DPPH assays) .
  • Enzyme Inhibition: Structural analogs show potential as kinase or receptor agonists (e.g., neurotensin receptor targeting via piperidinyl-pyrazine modifications) .
    Methodological Note: Standardize bioassays (e.g., cell-free vs. cellular models) to resolve discrepancies in reported IC₅₀ values .

Advanced: How can researchers address contradictions in the reported bioactivity of quinazolin-4-ol derivatives?

Answer:

  • Comparative Studies: Replicate assays under identical conditions (e.g., pH, solvent, cell lines) to isolate substituent effects. For example, 3-methyl vs. chloro substituents alter electron density and binding affinity .
  • Structural-Activity Relationships (SAR): Use X-ray data to correlate steric/electronic properties (e.g., methyl group orientation) with activity trends .
  • Meta-Analysis: Cross-reference datasets from multiple studies to identify outliers or methodological biases .

Advanced: What strategies improve synthetic yield in multi-step quinazolin-4-ol syntheses?

Answer:

  • Catalytic Optimization: Use DBU (1,8-diazabicycloundec-7-ene) or morpholine derivatives to accelerate cyclization .
  • Reaction Monitoring: Employ TLC or in-situ IR to track intermediate formation and adjust reaction time .
  • By-Product Mitigation: Acidify aqueous phases (pH 2–3) during extraction to suppress hydroxylated impurities .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Hazard Codes: H313 (skin contact harmful), H333 (inhalation risk). Use fume hoods and PPE (gloves, lab coats) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Avoid release into aquatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.